molecular formula C9H10F2O3 B14039896 1,3-Dimethoxy-4-fluoro-2-(fluoromethoxy)benzene

1,3-Dimethoxy-4-fluoro-2-(fluoromethoxy)benzene

Cat. No.: B14039896
M. Wt: 204.17 g/mol
InChI Key: SZHGDQPDUGYROY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethoxy-4-fluoro-2-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10F2O3 It is a derivative of benzene, where the benzene ring is substituted with two methoxy groups, one fluoro group, and one fluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethoxy-4-fluoro-2-(fluoromethoxy)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-4-fluoro-2-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The methoxy and fluoromethoxy groups can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form hydroxy derivatives or other reduced forms.

Common Reagents and Conditions

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used under conditions such as heating or the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the methoxy or fluoromethoxy groups.

    Oxidation: Products include quinones or other oxidized forms.

    Reduction: Products include hydroxy derivatives or other reduced forms.

Scientific Research Applications

1,3-Dimethoxy-4-fluoro-2-(fluoromethoxy)benzene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-4-fluoro-2-(fluoromethoxy)benzene involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethoxy-4-fluorobenzene: Lacks the fluoromethoxy group.

    1,3-Dimethoxy-2-fluorobenzene: Fluoro group is in a different position.

    1,3-Dimethoxy-4-chloro-2-(fluoromethoxy)benzene: Contains a chloro group instead of a fluoro group.

Uniqueness

1,3-Dimethoxy-4-fluoro-2-(fluoromethoxy)benzene is unique due to the presence of both methoxy and fluoromethoxy groups on the benzene ring, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H10F2O3

Molecular Weight

204.17 g/mol

IUPAC Name

1-fluoro-3-(fluoromethoxy)-2,4-dimethoxybenzene

InChI

InChI=1S/C9H10F2O3/c1-12-7-4-3-6(11)8(13-2)9(7)14-5-10/h3-4H,5H2,1-2H3

InChI Key

SZHGDQPDUGYROY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)F)OC)OCF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.